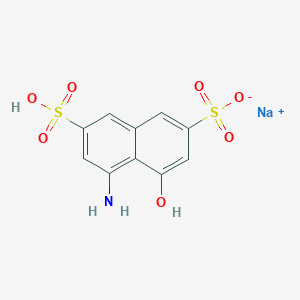

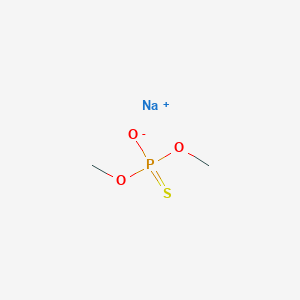

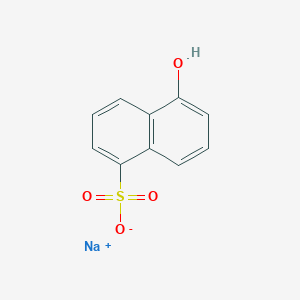

sodium;5-amino-4-hydroxy-7-sulfonaphthalene-2-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound with the identifier “sodium;5-amino-4-hydroxy-7-sulfonaphthalene-2-sulfonate” is known as Hydrochloric Acid. It is a colorless, pungent solution of hydrogen chloride (HCl) in water. Hydrochloric Acid is a highly corrosive, strong mineral acid with many industrial uses. It is naturally found in gastric acid within the human stomach.

Preparation Methods

Hydrochloric Acid can be prepared through several synthetic routes:

Direct Synthesis: This involves the direct combination of hydrogen gas and chlorine gas to form hydrogen chloride, which is then dissolved in water to produce Hydrochloric Acid.

Industrial Production: The most common industrial method is the chlor-alkali process, where sodium chloride (salt) is electrolyzed to produce chlorine gas, which is then reacted with hydrogen gas to form hydrogen chloride. This hydrogen chloride is subsequently dissolved in water to yield Hydrochloric Acid.

Chemical Reactions Analysis

Hydrochloric Acid undergoes various types of chemical reactions:

Oxidation-Reduction Reactions: Hydrochloric Acid can act as a reducing agent. For example, it reacts with manganese dioxide to produce chlorine gas.

Substitution Reactions: It reacts with metals to produce metal chlorides and hydrogen gas. For instance, it reacts with zinc to form zinc chloride and hydrogen.

Neutralization Reactions: Hydrochloric Acid reacts with bases to form salts and water. For example, it reacts with sodium hydroxide to produce sodium chloride and water.

Common reagents and conditions used in these reactions include metals, metal oxides, and bases. The major products formed from these reactions are metal chlorides, hydrogen gas, and water.

Scientific Research Applications

Hydrochloric Acid has a wide range of scientific research applications:

Chemistry: It is used in the preparation of inorganic and organic compounds. It is also used in acid-base titrations and pH control.

Biology: Hydrochloric Acid is used in the digestion of proteins and the activation of enzymes in biological research.

Medicine: It is used in the production of pharmaceuticals and as a reagent in various diagnostic tests.

Industry: Hydrochloric Acid is used in the production of chlorides, fertilizers, and dyes. It is also used in the pickling of steel, leather processing, and household cleaning products.

Mechanism of Action

Hydrochloric Acid exerts its effects through its strong acidic nature. It dissociates completely in water to release hydrogen ions (H+) and chloride ions (Cl-). The hydrogen ions are responsible for the acid’s corrosive properties and its ability to react with bases to form salts. The chloride ions can participate in various chemical reactions, including the formation of metal chlorides.

Comparison with Similar Compounds

Hydrochloric Acid can be compared with other strong acids such as sulfuric acid and nitric acid. While all these acids are strong and highly corrosive, Hydrochloric Acid is unique in its ability to produce chloride ions, which are essential in many chemical reactions. Similar compounds include:

Sulfuric Acid (H2SO4): A strong acid used in the production of fertilizers and in battery acid.

Nitric Acid (HNO3): A strong acid used in the production of explosives and fertilizers.

Phosphoric Acid (H3PO4): A weaker acid used in food additives and rust removal.

Hydrochloric Acid’s uniqueness lies in its simple composition and its widespread use in various industries and scientific research.

Properties

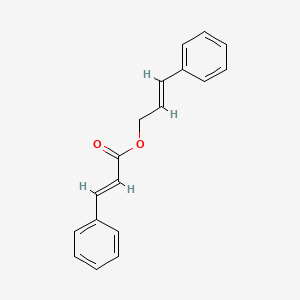

IUPAC Name |

sodium;5-amino-4-hydroxy-7-sulfonaphthalene-2-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO7S2.Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPILZZVXGUNELN-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8NNaO7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Methyl-4-nitrophenoxy)methyl]oxirane](/img/structure/B7775422.png)

![[2-(1-Adamantylthio)ethyl]amine hydrochloride](/img/structure/B7775515.png)